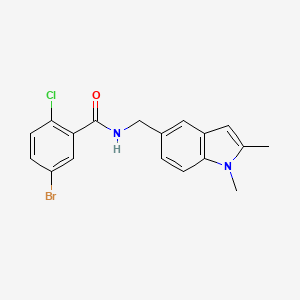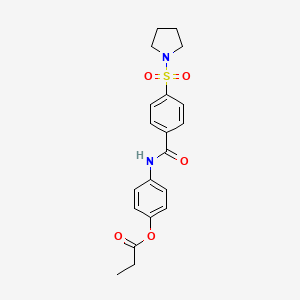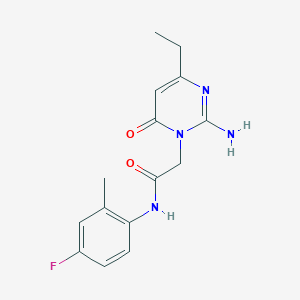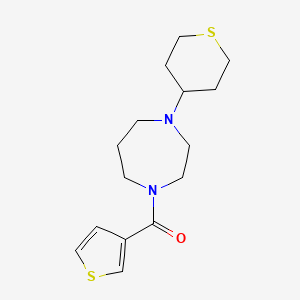
5-Brom-2-chlor-N-((1,2-Dimethyl-1H-indol-5-yl)methyl)benzamid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
5-bromo-2-chloro-N-((1,2-dimethyl-1H-indol-5-yl)methyl)benzamide is a chemical compound with the molecular formula CHBrClNO. It has an average mass of 262.531 Da and a monoisotopic mass of 260.955597 Da .
Molecular Structure Analysis
The molecular structure of 5-bromo-2-chloro-N-((1,2-dimethyl-1H-indol-5-yl)methyl)benzamide consists of a benzamide core with bromine and chlorine substituents, as well as a dimethyl-indole moiety .Physical And Chemical Properties Analysis
The physical and chemical properties of 5-bromo-2-chloro-N-((1,2-dimethyl-1H-indol-5-yl)methyl)benzamide include a molecular formula of CHBrClNO, an average mass of 262.531 Da, and a monoisotopic mass of 260.955597 Da .Wirkmechanismus
Target of Action
It’s known that indole derivatives, which this compound is a part of, bind with high affinity to multiple receptors . These receptors play a crucial role in various biological activities, making indole derivatives valuable for treatment .
Mode of Action
Indole derivatives are known to interact with their targets, leading to a variety of biological activities . The exact interaction and the resulting changes would depend on the specific receptors that this compound targets.
Biochemical Pathways
Indole derivatives are known to affect a variety of biological activities, including antiviral, anti-inflammatory, anticancer, anti-hiv, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, and anticholinesterase activities . The downstream effects would depend on the specific pathways that this compound affects.
Result of Action
Given the broad range of biological activities associated with indole derivatives , it can be inferred that this compound could have diverse effects at the molecular and cellular level.
Vorteile Und Einschränkungen Für Laborexperimente
One advantage of 5-bromo-2-chloro-N-((1,2-dimethyl-1H-indol-5-yl)methyl)benzamide is its specificity for BET proteins, which reduces the risk of off-target effects. However, its potency may vary depending on the cell type and the BET protein isoform being targeted. Additionally, the synthesis of 5-bromo-2-chloro-N-((1,2-dimethyl-1H-indol-5-yl)methyl)benzamide can be challenging and requires specialized equipment and expertise.
Zukünftige Richtungen
There are several potential future directions for the research on 5-bromo-2-chloro-N-((1,2-dimethyl-1H-indol-5-yl)methyl)benzamide. One direction is the development of more potent and selective BET inhibitors for use in cancer therapy. Another direction is the investigation of the role of BET proteins in other diseases, such as inflammation and cardiovascular disease. Finally, the use of 5-bromo-2-chloro-N-((1,2-dimethyl-1H-indol-5-yl)methyl)benzamide in combination with other therapies, such as immunotherapy, could be explored to enhance its anticancer effects.
Synthesemethoden
5-bromo-2-chloro-N-((1,2-dimethyl-1H-indol-5-yl)methyl)benzamide can be synthesized using a multistep process that involves the reaction of 5-bromo-2-chlorobenzoyl chloride with 1,2-dimethyl-1H-indole-5-methanol in the presence of a base such as potassium carbonate. The resulting intermediate is then treated with N-chlorosuccinimide to yield the final product.
Wissenschaftliche Forschungsanwendungen
Krebsbehandlung
Indolderivate wurden als biologisch aktive Verbindungen zur Behandlung von Krebszellen eingesetzt . Sie haben vielversprechende Ergebnisse beim Hemmen des Wachstums von Krebszellen gezeigt und könnten möglicherweise bei der Entwicklung neuer Krebsbehandlungen eingesetzt werden .
Antimikrobielle Anwendungen
Indolderivate haben antimikrobielle Eigenschaften gezeigt, was sie zur Behandlung verschiedener mikrobieller Infektionen nützlich macht . Sie könnten möglicherweise bei der Entwicklung neuer antimikrobieller Medikamente eingesetzt werden .
Behandlung verschiedener Erkrankungen
Indolderivate wurden zur Behandlung verschiedener Erkrankungen im menschlichen Körper eingesetzt . Dazu gehören neurologische Erkrankungen, Herz-Kreislauf-Erkrankungen und mehr .
Antivirene Anwendungen
Indolderivate haben antivirale Eigenschaften gezeigt . Sie könnten möglicherweise bei der Entwicklung neuer antiviraler Medikamente eingesetzt werden .
Entzündungshemmende Anwendungen
Indolderivate haben entzündungshemmende Eigenschaften gezeigt . Sie könnten möglicherweise bei der Entwicklung neuer entzündungshemmender Medikamente eingesetzt werden .
Antioxidative Anwendungen
Indolderivate haben antioxidative Eigenschaften gezeigt . Sie könnten möglicherweise bei der Entwicklung neuer antioxidativer Medikamente eingesetzt werden .
Biochemische Analyse
Biochemical Properties
They possess various biological activities, including antiviral, anti-inflammatory, anticancer, anti-HIV, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, and anticholinesterase activities .
Cellular Effects
Indole derivatives have been shown to have a broad spectrum of biological activities, influencing cell function in various ways . They have been used for the treatment of cancer cells, microbes, and different types of disorders in the human body .
Metabolic Pathways
Indole derivatives are known to interact with various enzymes and cofactors .
Eigenschaften
IUPAC Name |
5-bromo-2-chloro-N-[(1,2-dimethylindol-5-yl)methyl]benzamide |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H16BrClN2O/c1-11-7-13-8-12(3-6-17(13)22(11)2)10-21-18(23)15-9-14(19)4-5-16(15)20/h3-9H,10H2,1-2H3,(H,21,23) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BFWDBMYMUCRDTM-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC2=C(N1C)C=CC(=C2)CNC(=O)C3=C(C=CC(=C3)Br)Cl |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H16BrClN2O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
391.7 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
![4-[(Z)-(dimethylamino)(7-methylimidazo[1,2-a]pyridin-3-yl)methylidene]-2-phenyl-1,3-oxazol-5-one](/img/structure/B2392408.png)


![Tert-butyl 4-[[[(E)-4-(dimethylamino)but-2-enoyl]amino]methyl]-4-(methoxymethyl)piperidine-1-carboxylate](/img/structure/B2392412.png)

![ethyl 2-(2-((4-chlorophenyl)thio)propanamido)-5,6,7,8-tetrahydro-4H-cyclohepta[b]thiophene-3-carboxylate](/img/structure/B2392414.png)
![N-cyclopentyl-5-(propan-2-yl)-1-[3-(trifluoromethyl)phenyl]-1H-1,2,3-triazole-4-carboxamide](/img/structure/B2392415.png)
![2-(3-methylphenylsulfonamido)-N-(octahydrobenzo[b][1,4]dioxin-6-yl)acetamide](/img/structure/B2392418.png)
![N-[4-(Aminosulfonyl)phenyl]-2-bromopropanamide](/img/structure/B2392419.png)
![N-(3-cyanophenyl)-2-(3-oxo-8-phenoxy-[1,2,4]triazolo[4,3-a]pyrazin-2-yl)acetamide](/img/structure/B2392420.png)

![4-[(2-Chlorophenyl)methyl]-1-(3-morpholin-4-yl-3-oxopropyl)-[1,2,4]triazolo[4,3-a]quinazolin-5-one](/img/structure/B2392424.png)
![N-(4-ethoxyphenyl)-2-{[1-(4-ethylphenyl)-1H-tetrazol-5-yl]sulfanyl}propanamide](/img/structure/B2392426.png)

